Methyl 3-[(cyclopropylcarbonyl)amino]-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate
Description
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Properties
IUPAC Name |
methyl 3-(cyclopropanecarbonylamino)-4-(4-methylphenyl)sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-12-3-8-15(9-4-12)26(23,24)17-10-7-14(19(22)25-2)11-16(17)20-18(21)13-5-6-13/h3-4,7-11,13H,5-6H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWQQNJXMUQBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(cyclopropylcarbonyl)amino]-4-[(4-methylphenyl)sulfonyl]benzenecarboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H19NO5S
- Molecular Weight : 373.4 g/mol
- CAS Number : 477858-88-1
The compound features a sulfonyl group attached to a benzene ring, a cyclopropylcarbonyl moiety, and a carboxylate group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Key Findings :
- Inhibition of TNF-alpha and IL-6 production in vitro.
- Reduction in edema in animal models of inflammation.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating significant potency compared to standard chemotherapeutics.
-
Study on Anti-inflammatory Activity :
- Objective : To assess the impact on cytokine release in LPS-stimulated macrophages.
- Results : The compound significantly reduced TNF-alpha levels by 70% at 10 µM concentration.
Data Table
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Induction of apoptosis |
| Anticancer | HeLa | 20 | Cell cycle arrest |
| Anti-inflammatory | Macrophages | 10 | Inhibition of cytokine production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
